molecular formula C10H15ClN2O B1479669 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091688-50-3

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479669
CAS No.: 2091688-50-3
M. Wt: 214.69 g/mol
InChI Key: QXXTWTAWWWEIRE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, such as p21 and p27, leading to cell cycle arrest . Additionally, this compound has been reported to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDK2, and inhibits their activity . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting cellular energy production .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the compound’s effects on cellular function remain consistent over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing severe side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and reducing cellular energy production . Additionally, it has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby altering metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on cellular metabolism . It has been shown to interact with mitochondrial proteins and alter their function, leading to changes in energy production and induction of apoptosis . Additionally, the compound’s localization to the nucleus has been reported, where it modulates gene expression by interacting with transcription factors .

Biological Activity

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and research findings related to its pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a unique fused ring structure comprising a pyrazole and a tetrahydropyran ring. Its molecular formula is C10H15ClN2OC_{10}H_{15}ClN_2O with a molecular weight of 214.69 g/mol. The presence of the chloromethyl group contributes to its reactivity and potential biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₅ClN₂O
Molecular Weight214.69 g/mol
CAS Number2091688-50-3

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:

  • Cyclization of Chloromethyl-Pyrazole: Reaction with isopropyl-substituted tetrahydropyran using bases like sodium hydride or potassium tert-butoxide.
  • Industrial Methods: Continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial Properties: Several studies have reported the antimicrobial efficacy of pyrazole compounds against various pathogens. The chloromethyl group may enhance these properties by facilitating interactions with microbial targets.
  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of key cellular pathways.

Case Studies

  • Antimicrobial Efficacy: A study published in PubMed highlighted the synthesis and evaluation of new pyrazoles for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects (PubMed ID: 28988624) .
  • Anticancer Potential: Another review focused on the structure-activity relationship (SAR) of pyrazoles indicated that modifications in the pyrazole ring could lead to enhanced anticancer activity through apoptosis induction in cancer cells (PubMed ID: 26957862) .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways important for cell survival and proliferation.

Comparison with Similar Compounds

The biological profile of this compound can be compared to other pyrazole derivatives:

Compound NameBiological Activity
3,6-Dinitropyrazolo[4,3-c]pyrazoleEnergetic properties
CelecoxibAnti-inflammatory
RimonabantCannabinoid receptor antagonist

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is as an intermediate in the synthesis of pharmaceutical agents. For instance, it plays a crucial role in the preparation of Voxelotor, a drug used for treating sickle cell disease. The compound serves as a precursor in the multi-step synthesis of Voxelotor, facilitating the formation of its active components through various chemical reactions including alkylation and cross-coupling methods .

Allosteric Modulation Studies

Research has indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds can act as allosteric modulators for biological targets such as hemoglobin. This property is particularly relevant for compounds designed to enhance oxygen delivery in conditions like anemia and sickle cell disease. The structural features provided by the tetrahydropyrano framework contribute to the binding affinity and efficacy of these compounds .

Potential Anticancer Activity

Emerging studies suggest that compounds containing the tetrahydropyrano structure may exhibit anticancer properties. The unique arrangement of functional groups within this compound could lead to interactions with cellular pathways involved in cancer proliferation and metastasis. Ongoing research aims to elucidate these mechanisms and evaluate the compound's potential as a therapeutic agent against various cancer types.

Case Studies

Study Objective Findings
Synthesis of Voxelotor To develop efficient synthetic routes for VoxelotorDemonstrated that this compound can be utilized effectively as an intermediate in the synthesis process .
Allosteric Modulation Investigating binding affinities in hemoglobin modulationFound that derivatives based on tetrahydropyrano structures enhance oxygen delivery capabilities in hemoglobin-related therapies .
Anticancer Properties Evaluating cytotoxic effects on cancer cell linesPreliminary results indicate potential cytotoxic effects against specific cancer types; further studies are required for validation .

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXTWTAWWWEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.